![molecular formula C11H16BrNO2S B1372500 3-Bromo-N-butyl-5-methylbenzenesulfonamide CAS No. 1020252-93-0](/img/structure/B1372500.png)
3-Bromo-N-butyl-5-methylbenzenesulfonamide
Overview
Description
3-Bromo-N-butyl-5-methylbenzenesulfonamide is a chemical compound with the CAS Number: 1020252-93-0 . It has a molecular weight of 306.22 and its IUPAC name is 3-bromo-N-butyl-5-methylbenzenesulfonamide .
Molecular Structure Analysis
The molecular formula of 3-Bromo-N-butyl-5-methylbenzenesulfonamide is C11H16BrNO2S . The InChI Code is 1S/C11H16BrNO2S/c1-3-4-5-13-16(14,15)11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-butyl-5-methylbenzenesulfonamide include a density of 1.4±0.1 g/cm3, a boiling point of 400.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 65.1±3.0 kJ/mol, a flash point of 195.8±31.5 °C, and a molar volume of 222.0±3.0 cm3 .Scientific Research Applications
Anticancer Properties
The compound 3-Bromo-N-butyl-5-methylbenzenesulfonamide has been synthesized and investigated for its anticancer properties. Zhang, Shi-jie, and Hu (2010) unexpectedly synthesized this compound through an aminohalogenation reaction and characterized it using various techniques, including single-crystal X-ray diffraction. The molecular structure and anticancer properties of this compound have been extensively studied, demonstrating its potential in cancer research and treatment (Zhang et al., 2010).
Antimicrobial and Antifungal Properties
Research by Abbasi et al. (2017) revealed that derivatives of methylbenzenesulfonamide, including 3-Bromo-N-butyl-5-methylbenzenesulfonamide, have shown significant antibacterial potential against various bacterial strains. These compounds also exhibited inhibitory activity against lipoxygenase enzymes, making them potential therapeutic agents for inflammatory diseases and infections (Abbasi et al., 2017). Additionally, novel polyfunctional arenesulfonamides, including this compound, have shown significant antifungal activity against Malassezia furfur, suggesting a potential lead for the development of drug candidates against skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
Quantum-Chemical Calculations and Computational Studies
The compound has also been subject to quantum-chemical calculations to define its optimized state, predict free energy, and distinguish molecular orbitals participating in spectrum formation. These studies contribute to understanding the compound's electronic structure and its interactions at the molecular level, further aiding in the design of potential drug candidates or other applications in materials science (Sun Peiming et al., 2022).
Safety and Hazards
Safety information suggests that one should avoid breathing mist, gas or vapours of 3-Bromo-N-butyl-5-methylbenzenesulfonamide. It is also advised to avoid contact with skin and eyes, and to use personal protective equipment. It is recommended to wear chemical impermeable gloves and ensure adequate ventilation .
properties
IUPAC Name |
3-bromo-N-butyl-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-4-5-13-16(14,15)11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFYGOHARPIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674352 | |
Record name | 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-93-0 | |
Record name | 3-Bromo-N-butyl-5-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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